dl-Alanyl-dl-serine is a dipeptide composed of two amino acids: dl-alanine and dl-serine. This compound is classified as a zwitterionic molecule, meaning it possesses both positive and negative charges within the same structure, which is characteristic of many amino acids and peptides. The compound has gained attention in various scientific fields due to its potential applications in biochemistry, pharmacology, and materials science.
dl-Alanyl-dl-serine can be synthesized through chemical methods or enzymatic processes. The primary method involves the coupling of dl-alanine and dl-serine, which can be achieved using various reagents and conditions tailored for peptide bond formation.
dl-Alanyl-dl-serine is classified under the category of dipeptides, which are compounds formed from two amino acids linked by a peptide bond. It is also categorized as a zwitterionic compound, reflecting its dual charge characteristics.
The synthesis of dl-Alanyl-dl-serine typically involves two main approaches:
The chemical synthesis typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants. The purification of the resulting dipeptide can be achieved through techniques such as high-performance liquid chromatography (HPLC), which separates compounds based on their chemical properties.
The molecular structure of dl-Alanyl-dl-serine can be represented as follows:
The structure features a backbone consisting of the alpha-carboxyl group from one amino acid and the alpha-amino group from another, forming a peptide bond.
The compound exhibits typical characteristics of dipeptides, including solubility in water due to its zwitterionic nature. Its structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
dl-Alanyl-dl-serine participates in various biochemical reactions, primarily involving its role as a substrate for enzymes in metabolic pathways. One significant reaction includes its incorporation into peptidoglycan structures in Gram-positive bacteria, where it contributes to cell wall integrity.
The formation of this dipeptide may also be studied through its reactivity with other compounds, such as during derivatization processes for analytical purposes. For example, reactions with chiral derivatizing agents can facilitate its detection via HPLC .
The primary mechanism of action for dl-Alanyl-dl-serine involves its interaction with specific enzymes, notably the D-alanyl carrier protein ligase DltA. This enzyme catalyzes the incorporation of D-alanyl-dl-serine into bacterial cell walls.
This interaction is part of the d-alanylation pathway, which modifies teichoic acids in bacterial cell walls, enhancing their structural properties. The pharmacokinetics of this compound are still under investigation, but preliminary studies suggest that environmental factors like temperature and ionic strength significantly influence its activity.
Relevant analyses include spectroscopic techniques that confirm its identity and purity.
dl-Alanyl-dl-serine has several applications across various scientific fields:
Serine racemase (SR) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme critical for generating d-enantiomers from l-amino acids. In mammalian systems, SR catalyzes the reversible conversion of l-serine to d-serine through a quinonoid intermediate, enabling stereochemical diversity in peptide synthesis [4] [10]. This enzyme operates via a bifurcated mechanism: While racemization produces d-serine for neuronal signaling (e.g., NMDA receptor modulation), competing β-elimination yields pyruvate [10]. Key residues dictating pathway specificity include:
Marine bacteria exhibit analogous stereochemical control through d-alanine aminotransferase (TraA), which interconverts d/l-alanine via amino group transfer rather than racemization. TraA is indispensable for d-alanine catabolism in Pseudoalteromonas sp. CF6-2, where genomic analyses confirm its dominance in Gammaproteobacteria [1].
Table 1: Stereochemical Interconversion Enzymes
Enzyme | Organism | Reaction | Cofactor | Key Residues |
---|---|---|---|---|
Serine racemase | Mammalian neurons | l-Ser ⇌ d-Ser | PLP | K56, S84, R135 |
TraA | Marine Gammaproteobacteria | d-Ala + α-KG ⇌ Pyruvate + d-Glu | Pyridoxamine | Not characterized |
Alanine racemase | Ochrobactrum sp. | l-Ala ⇌ d-Ala | PLP | Substrate-specific pocket |
Decarboxylases generate bioactive amines by cleaving carboxyl groups from amino acids. Two distinct enzymatic strategies exist:
PLP-dependent decarboxylases utilize pyridoxal phosphate to stabilize α-carbanion intermediates. Alanine decarboxylase (AlaDC) in tea plants (Camellia sinensis) converts l-alanine to ethylamine—a theanine precursor—via Schiff base formation with PLP. The catalytic efficiency (kcat/Km) of AlaDC is 3-fold lower than serine decarboxylase (SerDC) due to evolutionary constraints [2]. Structural analyses reveal that:
Metal-activated carboxypeptidases in bacteria like Ochrobactrum sp. 11a hydrolyze d-alanyl-d-alanine bonds in peptidoglycans using a serine protease-like mechanism. This enzyme requires Zn2+ for nucleophilic water activation and exhibits broad substrate tolerance toward d-amino acid dipeptides .
Table 2: Decarboxylase Enzyme Characteristics
Enzyme | Reaction | Vmax (μmol·L⁻¹·s⁻¹) | Km (mM) | Structural Determinants |
---|---|---|---|---|
CsAlaDC | l-Ala → CO₂ + Ethylamine | 1.709 | 1.215 | Phe106 substrate selectivity |
AtSerDC | l-Ser → CO₂ + Ethanolamine | 7.053 | 1.522 | Tyr111 substrate binding |
d-Ala-d-Ala carboxypeptidase | Hydrolysis of terminal d-Ala | Not reported | Not reported | Ser-XX-Lys Zn²⁺-binding motif |
Alanine and serine decarboxylases share ancestry but diverged through gene duplication and neofunctionalization. In Camellia sinensis, AlaDC evolved from serine decarboxylase (SerDC) approximately 6–10 MYA, acquiring mutations that shifted substrate preference from serine to alanine [2]. Key evolutionary adaptations include:
Parallel evolution is observed in ATP-grasp ligases like d-alanyl-d-alanine ligase (Ddl), which catalyzes dipeptide bond formation. Ddl’s active site conserves three motifs for ATP binding, but pathogenic variants (e.g., VanA) evolved altered substrate specificity to bypass d-cycloserine inhibition [7].
Dynamic metabolic flux analysis (DMFA) quantifies carbon routing through competing pathways during heterochiral peptide synthesis. The B-spline-enhanced DMFA (B-DMFA) framework enables high-resolution tracking of isotopic label incorporation in systems producing d/l-configured peptides [9]. Applications include:
Isotopically non-stationary MFA (INST-MFA) with 13C-labeled precursors reveals bottlenecks in mixed-chirality peptide assembly. When applied to Streptomyces cultures synthesizing d-alanyl-d-serine, INST-MFA identified two critical flux constraints:
B-DMFA optimization employs heuristic knot placement to model rapid flux changes. In CHO cells engineered for d-amino acid incorporation, temperature shifts from 37°C to 32°C increased peptide titer by 42% by prolonging high-flux metabolic states and enlarging cell volume [9]. Key parameters for flux control in heterochiral systems include:
Table 3: Flux Parameters in Heterochiral Biosynthesis
Organism | Method | Key Flux Observation | Impact on Yield |
---|---|---|---|
Streptomyces sp. | 13C-INST-MFA | 32% of glycolytic flux diverted to d-alanine synthesis | 1.7× higher d-peptide titer |
CHO cells | B-DMFA | 18% increase in nucleotide sugar flux at 32°C | 42% larger peptide output |
Plant cell cultures | Compartmental MFA | Vacuolar sucrose dilution reduces 13C-labeling efficiency by 29% | Requires pathway relocation |
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